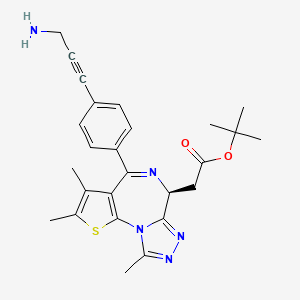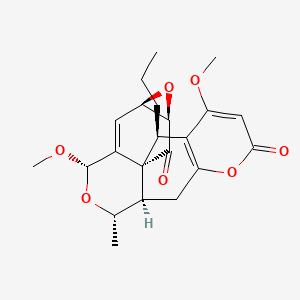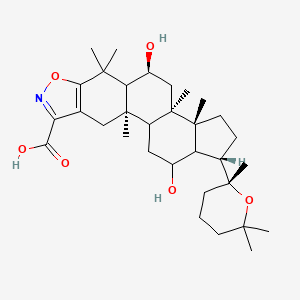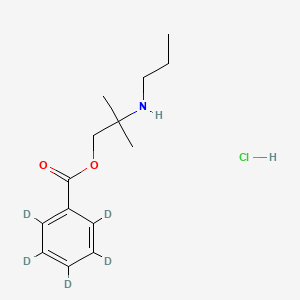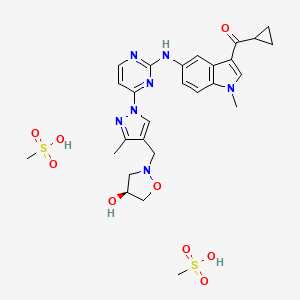
Cevidoplenib dimesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cevidoplenib dimesylate is an orally available inhibitor of spleen tyrosine kinase (SYK), with potential anti-inflammatory and immunomodulating activities. It is primarily used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis .
Métodos De Preparación
The synthesis of cevidoplenib dimesylate involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Análisis De Reacciones Químicas
Cevidoplenib dimesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cevidoplenib dimesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of spleen tyrosine kinase and its effects on various biochemical pathways.
Biology: It is used to investigate the role of spleen tyrosine kinase in immune cell signaling and function.
Medicine: It is being studied for its potential therapeutic effects in autoimmune diseases, such as systemic lupus erythematosus and rheumatoid arthritis.
Industry: It is used in the development of new drugs targeting spleen tyrosine kinase and related pathways
Mecanismo De Acción
Cevidoplenib dimesylate exerts its effects by binding to and inhibiting the activity of spleen tyrosine kinase. This inhibition blocks Fc receptor and B-cell receptor-mediated signaling in inflammatory cells, including macrophages, neutrophils, mast cells, natural killer cells, and B-cells. This leads to the inhibition of the activation of these inflammatory cells and the related inflammatory responses and tissue damage .
Comparación Con Compuestos Similares
Cevidoplenib dimesylate is unique in its high selectivity for spleen tyrosine kinase compared to other similar compounds. Some similar compounds include:
Adavosertib: A tyrosine kinase inhibitor with different target specificity.
Adrixetinib: Another tyrosine kinase inhibitor with distinct molecular targets.
Altiratinib: A multi-kinase inhibitor with broader target specificity
This compound stands out due to its specific inhibition of spleen tyrosine kinase, making it a valuable tool in the study and treatment of autoimmune diseases.
Propiedades
Número CAS |
2043659-93-2 |
|---|---|
Fórmula molecular |
C27H35N7O9S2 |
Peso molecular |
665.7 g/mol |
Nombre IUPAC |
cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone;methanesulfonic acid |
InChI |
InChI=1S/C25H27N7O3.2CH4O3S/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16;2*1-5(2,3)4/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28);2*1H3,(H,2,3,4)/t19-;;/m0../s1 |
Clave InChI |
KGZICKLRNSIYNH-TXEPZDRESA-N |
SMILES isomérico |
CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O |
SMILES canónico |
CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



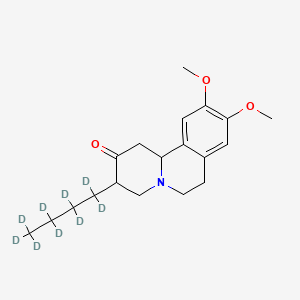
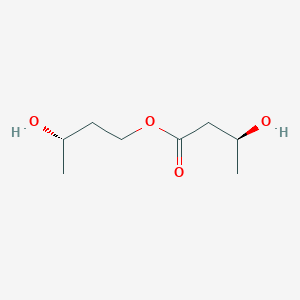
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
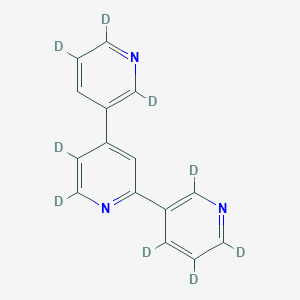
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
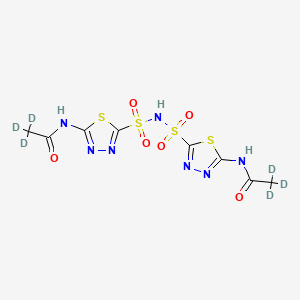

![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
